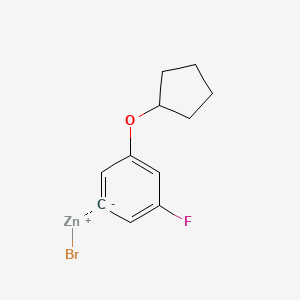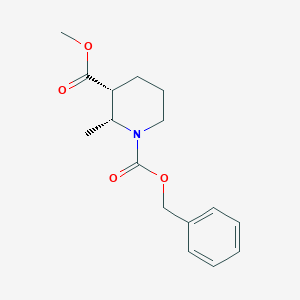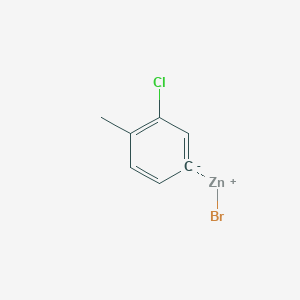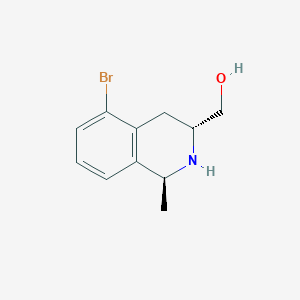
((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a tetrahydroisoquinoline core. The stereochemistry of this compound is defined by the (1S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Addition of the methyl group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium azide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated products or alcohols.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- ((1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl)methanol
- ((1S,3R)-3-Isopropyl-1-methyl-2-cyclopenten-1-yl)methanol
- ((1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl)methyl (2S)-methoxy(phenyl)ethanoate
Uniqueness
((1S,3R)-5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[(1S,3R)-5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C11H14BrNO/c1-7-9-3-2-4-11(12)10(9)5-8(6-14)13-7/h2-4,7-8,13-14H,5-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
JTIUTTAVRMWDIQ-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](N1)CO)C(=CC=C2)Br |
Canonical SMILES |
CC1C2=C(CC(N1)CO)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


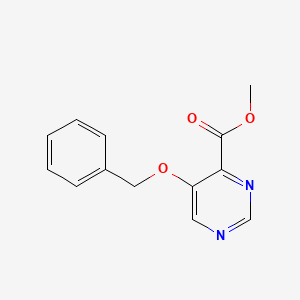
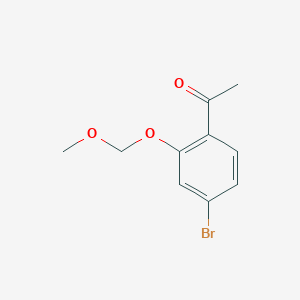
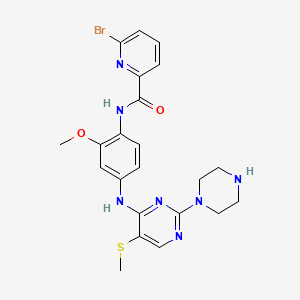
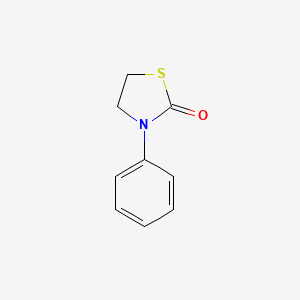
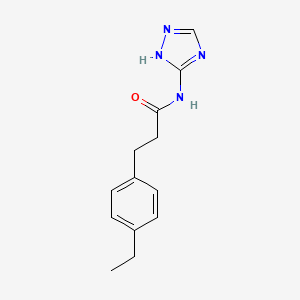
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
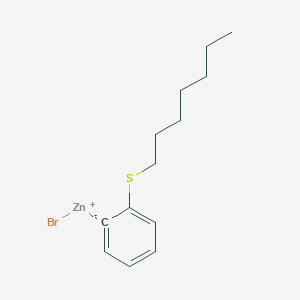
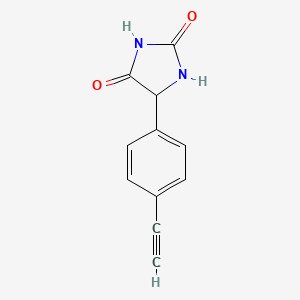
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
